Home > Products > Screening Compounds P124192 > Gp100 (25-33), human
Gp100 (25-33), human -

Gp100 (25-33), human

Catalog Number: EVT-10931402
CAS Number:
Molecular Formula: C52H82N16O14
Molecular Weight: 1155.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Gp100 (25-33), human, is a specific peptide fragment derived from the human melanoma antigen gp100, which plays a significant role in immune recognition and response against melanoma cells. This peptide consists of nine amino acids, specifically the sequence KVPRNQDWL, and is recognized by CD8+ T cells as an H-2Db restricted epitope. The gp100 protein is primarily associated with melanocytes and melanoma cells, making it a critical target in cancer immunotherapy.

Source

The gp100 (25-33) peptide is synthesized from the human gp100 protein, which is encoded by the PMEL gene. This gene is involved in the formation of melanosomes, organelles responsible for melanin synthesis in melanocytes. The peptide is commercially available from various suppliers, including Bio-Synthesis and Anaspec, and is used primarily for research purposes in immunology and cancer studies .

Classification

Gp100 (25-33) falls under the category of tumor-associated antigens and is classified as an immunogenic peptide. It is particularly relevant in studies related to melanoma immunotherapy, as it can elicit a specific immune response against melanoma cells.

Synthesis Analysis

Methods

The synthesis of gp100 (25-33) typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides due to its efficiency and ability to yield high-purity products. The process begins with the attachment of the first amino acid to a solid support resin, followed by sequential addition of protected amino acids through coupling reactions.

Technical Details

  1. Starting Material: The synthesis begins with a protected amino acid attached to a resin.
  2. Coupling Reactions: Each subsequent amino acid is added using coupling agents such as DIC (diisopropylcarbodiimide) to activate the carboxyl group.
  3. Deprotection: After each coupling step, protecting groups are removed to expose the reactive amine group for the next coupling.
  4. Cleavage: Once the peptide chain is complete, it is cleaved from the resin and deprotected to yield the final product.
  5. Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve purity levels above 95% .
Molecular Structure Analysis

Structure

The molecular structure of gp100 (25-33) can be represented by its amino acid sequence:

  • Sequence: KVPRNQDWL
  • Molecular Weight: Approximately 1155.3 Da
  • Molecular Formula: C₅₃H₈₁N₁₃O₁₇S .

Data

The structure can be modeled using computational tools to visualize its conformation and interactions with T cell receptors, which are crucial for understanding its immunogenic properties.

Chemical Reactions Analysis

Reactions

Gp100 (25-33) participates in several biochemical interactions, primarily involving T cell activation:

  1. T Cell Activation: The peptide binds to major histocompatibility complex class I molecules on antigen-presenting cells, leading to T cell receptor engagement.
  2. Cytokine Release: Activated CD8+ T cells release cytokines such as interferon-gamma and tumor necrosis factor-alpha, promoting an immune response against melanoma cells.

Technical Details

These interactions are essential for developing therapeutic vaccines aimed at enhancing anti-tumor immunity in melanoma patients .

Mechanism of Action

Process

The mechanism of action of gp100 (25-33) involves several key steps:

  1. Presentation: The peptide is presented on the surface of antigen-presenting cells bound to major histocompatibility complex class I molecules.
  2. Recognition: CD8+ T cells recognize this complex through their T cell receptors.
  3. Activation: Upon recognition, T cells become activated, proliferating and differentiating into cytotoxic T lymphocytes capable of targeting and destroying melanoma cells expressing gp100.

Data

Studies have shown that immunization with gp100 (25-33) can lead to significant anti-tumor responses in preclinical models, highlighting its potential as a therapeutic target .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Lyophilized powder
  • Solubility: Soluble in water or buffer solutions
  • Storage Conditions: Recommended storage at -20°C for stability .

Chemical Properties

  • Stability: Peptide stability can be influenced by factors such as pH and temperature.
  • Purity: Typically >95%, indicating high quality suitable for research applications.
Applications

Gp100 (25-33) has several scientific uses:

  1. Cancer Immunotherapy Research: It serves as a model antigen for studying immune responses against melanoma.
  2. Vaccine Development: It is utilized in designing therapeutic vaccines aimed at eliciting robust T cell responses against melanoma.
  3. Diagnostic Tools: Potential applications in monitoring immune responses in clinical settings for melanoma patients.
Immunological Mechanisms of Gp100 (25-33)-Mediated T Cell Activation

Major Histocompatibility Complex Class I (H-2Dᵇ) Restriction and Epitope Presentation Dynamics

The glycoprotein 100(25-33) peptide (Lys-Val-Pro-Arg-Asn-Gln-Asp-Trp-Leu; KVPRNQDWL) is a human melanoma-associated antigen presented by major histocompatibility complex class I molecules, specifically H-2Dᵇ in murine models. Its immunodominance stems from unique structural properties enabling high-affinity major histocompatibility complex binding. Compared to its murine homolog (Glu-Gly-Ser-Arg-Asn-Gln-Asp-Trp-Leu; EGSRNQDWL), the human glycoprotein 100(25-33) exhibits a 100-fold greater capacity to stabilize "empty" H-2Dᵇ molecules on TAP-deficient RMA-S cells. This enhanced binding affinity is attributed to substitutions at positions 25-27: Lys²⁵-Val²⁶-Pro²⁷ in human glycoprotein 100(25-33) versus Glu²⁵-Gly²⁶-Ser²⁷ in the murine sequence. These residues constitute minor anchor positions within the H-2Dᵇ binding groove, critically influencing peptide-major histocompatibility complex stability [1] [6].

Antigen-presenting cells, particularly dendritic cells, process full-length glycoprotein 100 through the endogenous pathway. Proteasomal cleavage generates the glycoprotein 100(25-33) precursor, which undergoes N-terminal trimming by endoplasmic reticulum aminopeptidases (ERAP1) for optimal major histocompatibility complex loading. Chaperone-mediated pathways significantly influence this process. Glucose-regulated protein 170 facilitates glycoprotein 100 access to the endoplasmic reticulum, where engagement with the endoplasmic reticulum-associated degradation machinery enables retrotranslocation to the cytosol for proteasomal degradation. Inhibition of endoplasmic reticulum-associated degradation components (e.g., using Eeyarestatin I) abrogates glycoprotein 100(25-33) cross-presentation, underscoring the endoplasmic reticulum's role as a critical compartment for dendritic cell-mediated epitope processing [2].

Table 1: Biophysical Properties of Glycoprotein 100(25-33) versus Murine Homolog

PropertyHuman gp100(25-33) (KVPRNQDWL)Mouse gp100(25-33) (EGSRNQDWL)Functional Consequence
H-2Dᵇ Binding Affinity~100-fold higherLower baselineEnhanced MHC stability and half-life
RMA-S StabilizationEC₅₀ ≈ 1 nMEC₅₀ ≈ 100 nMImproved peptide loading efficiency
Key Anchor ResiduesK25, V26, P27E25, G26, S273-log increase in interferon γ induction
TCR Activation ThresholdLow nanomolar rangeMicromolar range requiredEfficient CD8⁺ T cell priming

T Cell Receptor Recognition Patterns and Avidity Modulation in CD8⁺ T Cells

T cell receptor engagement with glycoprotein 100(25-33)/H-2Dᵇ complexes exhibits distinctive structural determinants. Crystallographic analysis reveals that Glu³ within the peptide (position 28 in full-length glycoprotein 100; position 3 in the 25-33 peptide) forms a critical hydrogen bond network with complementary determining region 3β residues of the T cell receptor. Alanine substitution at this position (Glu³ → Ala³) induces a conformational "molecular switch" transmitted to adjacent residues, abrogating T cell receptor binding despite preserved major histocompatibility complex anchoring. This residue accounts for >90% of the binding energy in cognate T cell receptor-glycoprotein 100(25-33) interactions, explaining why modified peptides lacking Glu³ fail to activate glycoprotein 100-specific T cells even with superior major histocompatibility complex affinity [5] [6].

The LacZ-inducible T cell hybridoma model (BUSA14) demonstrates cross-reactivity between human and murine glycoprotein 100(25-33) peptides. Despite the three N-terminal substitutions, BUSA14 hybridomas secrete interleukin 2 and tumor necrosis factor α upon encountering either peptide-major histocompatibility complex complex. This cross-reactivity stems from conserved residues Asn-Gln-Asp-Trp-Leu (positions 29-33) that engage the T cell receptor's central and C-terminal contact points. However, functional avidity differs significantly: half-maximal interleukin 2 activation requires approximately 10-fold higher murine peptide concentrations than human glycoprotein 100(25-33), reflecting the impact of N-terminal residues on T cell receptor triggering efficiency [4].

Avidity modulation strategies include:

  • Heteroclitic Peptide Engineering: Substituting Lys²⁵-Val²⁶-Pro²⁷ into murine glycoprotein 100 creates a "heteroclitic" epitope with enhanced major histocompatibility complex binding while preserving T cell receptor contacts. Xenogeneic immunization with human glycoprotein 100 DNA induces T cells cross-reactive against murine melanoma, whereas murine glycoprotein 100 DNA fails to break tolerance. This strategy is sufficient to overcome peripheral tolerance mechanisms against self-glycoprotein 100 [1] [6].
  • T Cell Receptor Affinity Enhancement: Transgenic Pmel-1 T cells (specific for glycoprotein 100(25-33)) exhibit higher functional avidity than polyclonal populations. Adoptive transfer of Pmel-1 cells mediates B16 melanoma regression, demonstrating physiological relevance of high-avidity interactions [7].

Role of Cytokine Microenvironments in Epitope-Specific T Cell Priming

The cytokine milieu profoundly influences glycoprotein 100(25-33)-specific CD8⁺ T cell priming, expansion, and effector differentiation. Transforming growth factor β represents a major immunosuppressive factor within melanoma microenvironments, inhibiting T cell receptor signaling and promoting anergy. Pmel-1 T cells rendered insensitive to transforming growth factor β via dominant-negative transforming growth factor β receptor II transduction exhibit:

  • Sustained SMAD3 non-phosphorylation despite transforming growth factor β exposure
  • Resistance to transforming growth factor β-mediated proliferation arrest
  • Enhanced interferon γ production within B16 tumors (p < 0.0001 versus control)
  • Superior tumor regression capacity (56% reduction in tumor volume versus control at day 14 post-transfer) [7]

Indoleamine-2,3-dioxygenase upregulation in melanoma contributes to local tryptophan depletion and regulatory T cell recruitment. Liposomal encapsulation of Epacadostat (an indoleamine-2,3-dioxygenase inhibitor) combined with liposomal glycoprotein 100(25-33) vaccine reshapes the cytokine environment by:

  • Reducing intratumoral indoleamine-2,3-dioxygenase messenger ribonucleic acid expression by 4-fold
  • Decreasing regulatory T cell infiltration by >50% (p < 0.01)
  • Increasing interferon γ⁺ CD8⁺ T cells 3.2-fold (p < 0.0001)
  • Synergistically enhancing tumor growth delay (56.54%) versus either agent alone [8]

Table 2: Cytokine Modulation of Glycoprotein 100(25-33)-Specific Responses

Cytokine/PathwayModulation StrategyImpact on gp100(25-33) ImmunityReference Model
Transforming growth factor βDominant-negative receptor II transductionRestored interferon γ production; 56% tumor volume reductionB16 melanoma adoptive transfer [7]
Indoleamine-2,3-dioxygenaseLiposomal Epacadostat4-fold ↓ indoleamine-2,3-dioxygenase mRNA; 3.2-fold ↑ interferon γ⁺ CD8⁺ T cellsB16F10 melanoma vaccine model [8]
Interleukin 2Systemic administration post-transferClonal expansion of transferred Pmel-1 T cells (not direct activation)Adoptive therapy with vaccination [7]
Interferon γEndogenous production by T cellsAutocrine amplification of T-bet expression and effector differentiationIn vitro T cell stimulation [4] [7]

Interleukin 2 administration following adoptive transfer drives clonal expansion of glycoprotein 100(25-33)-specific T cells but does not directly activate T cell receptor signaling. Its efficacy requires concomitant antigen exposure, as demonstrated by the necessity of glycoprotein 100(25-33)-pulsed dendritic cell vaccination to achieve tumor regression in Pmel-1 transfer models. This highlights the interdependence between T cell receptor engagement (signal 1) and interleukin 2-mediated expansion (signal 2) in generating effective anti-tumor immunity [7].

Properties

Product Name

Gp100 (25-33), human

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C52H82N16O14

Molecular Weight

1155.3 g/mol

InChI

InChI=1S/C52H82N16O14/c1-26(2)21-37(51(81)82)66-46(76)34(22-28-25-60-31-13-6-5-11-29(28)31)63-48(78)36(24-41(71)72)65-45(75)33(16-17-39(55)69)61-47(77)35(23-40(56)70)64-44(74)32(14-9-19-59-52(57)58)62-49(79)38-15-10-20-68(38)50(80)42(27(3)4)67-43(73)30(54)12-7-8-18-53/h5-6,11,13,25-27,30,32-38,42,60H,7-10,12,14-24,53-54H2,1-4H3,(H2,55,69)(H2,56,70)(H,61,77)(H,62,79)(H,63,78)(H,64,74)(H,65,75)(H,66,76)(H,67,73)(H,71,72)(H,81,82)(H4,57,58,59)/t30-,32-,33-,34-,35-,36-,37-,38-,42-/m0/s1

InChI Key

BPGNBLOBUNIDNC-DYJKEWDMSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CCCCN)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.